5-chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
Overview
Description
5-chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C13H12ClNO3S and its molecular weight is 297.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 44.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Syntheses and Crystal Structures of Pyridine Derivatives The synthesis of pyridine derivatives, including 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, has been extensively studied. These compounds exhibit weak hydrogen-bonding interactions and their crystal structures have been determined, showcasing their potential in various applications (Ma et al., 2018).
Utility of Enaminonitriles in Heterocyclic Synthesis Enaminonitriles have been used as a key intermediate for the synthesis of a variety of heterocyclic derivatives. These compounds have been characterized by elemental analyses and spectral data, indicating their potential for diverse applications in scientific research (Fadda et al., 2012).
Synthesis of Soluble Fluorinated Polyamides New diamines containing pyridine and trifluoromethylphenyl groups have been synthesized and used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit excellent solubility, thermal stability, and low dielectric constants, making them suitable for industrial, biological, and medicinal applications (Liu et al., 2013).
Molecular Docking Study and Anticonvulsant Activity A new series of phenylsulfonylurea/thiourea derivatives have been synthesized and screened for anticonvulsant activity. The structures of these compounds have been confirmed by spectroscopic techniques and elemental analysis, with molecular docking studies providing insights into their pharmacological potential (Thakur et al., 2017).
Chemical Reactions and Properties
Utilization of Potassium Carbonate in Synthesis A novel method utilizing potassium carbonate has been developed for the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives. This method offers good yield and reduced reaction duration, highlighting its efficiency in chemical synthesis (Kalugin & Shestopalov, 2019).
Efficient Sulfonation of Pyrroles and Indoles A clean and operationally simple protocol has been developed for the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles, leading to the direct synthesis of corresponding sulfonyl chlorides and enabling easy conversion to various sulfonamide derivatives (Janosik et al., 2006).
Synthesis and Green Metric Evaluation The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in the treatment of gastric acid-related diseases, has been described. The synthesis process has been evaluated for its green metrics, emphasizing the importance of environmentally-friendly chemical production (Gilbile et al., 2017).
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-chloro-4,6-dimethyl-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8-11(14)9(2)15-13(16)12(8)19(17,18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVQPYVXBZLCHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Cl)C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197772 | |
Record name | 5-Chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338398-23-5 | |
Record name | 5-Chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338398-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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